molecular formula C9H10ClF2N3 B1476675 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine CAS No. 2098102-31-7

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine

Cat. No.: B1476675
CAS No.: 2098102-31-7
M. Wt: 233.64 g/mol
InChI Key: RLAZJEULPFTFPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2nd position by a chlorine atom and at the 3rd position by a 3-(difluoromethyl)pyrrolidin-1-yl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Condensed Pyrrolo[b]pyrazines : Research shows that certain reactions involving dichloropyrazines can lead to the formation of condensed pyrrolo[b]pyrazines. This is achieved by reacting 2,3-dichloro-5,6-dicyanopyrazine with α-azahetarylacetonitriles, followed by heating in pyridine to cause intramolecular cyclization (Volovenko & Dubinina, 1999).

  • Synthesis of Pyrazinyl-imidazo[1,2-a]pyridines : A study details a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines. The process involves treating 2-Chloro-6-[(Z)-2-ethoxyethenyl]pyrazine with N-bromosuccinimide, followed by treatment with various 2-aminopyridines (Collins Michael Raymond et al., 2010).

  • Iron(II) and Cobalt(II) Complexes Involving Pyrazines : This research explores the synthesis of various pyrazine derivatives, including 2,6-di(pyrid-2-yl)pyrazine and their homoleptic iron(II) and cobalt(II) complexes. The study investigates the electrochemical properties and spin states of these complexes (Cook, Tuna & Halcrow, 2013).

Applications in Material Science

  • Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives : Dipyrrolopyrazine, a derivative of pyrazine, is significant in organic optoelectronic materials. The study presents efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, which are potential candidates for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).

Corrosion Inhibition

  • Surface Protection Activities of Pyridazine Derivatives : This study investigates the potential of various pyridazine derivatives to protect mild steel surfaces and inhibit corrosion in hydrochloric acid. It includes the exploration of 3-chloropyridazine derivatives and their effectiveness in forming protective films on steel surfaces (Olasunkanmi, Mashuga & Ebenso, 2018).

Antimicrobial and Antitumor Activities

  • Antibacterial Activity of Pyrazine Derivatives : A study conducted on new pyrazine and pyridine derivatives showed that they exhibit antibacterial activity. These compounds were tested for their tuberculostatic activity and showed effectiveness towards anaerobic bacteria (Foks et al., 2005).

  • Synthesis and Evaluation of Antitumor Thiadiazoles : A reaction involving 2-amino-1,3,4-thiadiazole led to the synthesis of various derivatives, which were then tested for their antitumor and antioxidant activities. This research indicates the potential of these compounds in the development of new therapeutics (Hamama et al., 2013).

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine is not specified in the retrieved data. Pyrrolidine derivatives are often used in drug discovery due to their versatile scaffold, which can interact with various biological targets .

Properties

IUPAC Name

2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZJEULPFTFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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